molecular formula C23H24N6O4 B2493863 5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034369-88-3

5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2493863
CAS No.: 2034369-88-3
M. Wt: 448.483
InChI Key: WPKKSZGDHKIGEB-UHFFFAOYSA-N
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Description

5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel chemical compounds with potential anti-inflammatory and analgesic properties has been explored through the creation of heterocyclic compounds derived from specific chemical reactions. These compounds have been evaluated for their COX-1/COX-2 inhibition capabilities, showcasing their potential in medical applications (Abu‐Hashem et al., 2020).
  • Another study focused on the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-(2-methoxyphenyl)piperazine derivatives. These compounds demonstrated significant receptor affinity and fluorescence properties, contributing to receptor visualization and study (Lacivita et al., 2009).

Pharmacological Applications

  • The development of bis(heteroaryl)piperazines as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the chemical's role in antiviral research. These compounds have shown significant potency in inhibiting the HIV-1 virus, contributing to the search for effective treatments (Romero et al., 1994).
  • In the realm of neuropsychopharmacology, derivatives of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione have been synthesized, displaying high affinity for 5-HT1A and 5-HT2A receptors. These compounds are being investigated for their potential antidepressant and anxiolytic activities, showing promising effects in preclinical models (Czopek et al., 2010).

Antimicrobial and Antifungal Activities

  • Research into the antimicrobial and antifungal properties of novel synthesized compounds, including those with piperazine moieties, has indicated good to excellent activity against various bacterial strains. This underscores the potential of such chemical compounds in developing new antimicrobial agents (Mohanty et al., 2015).

Properties

IUPAC Name

5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-33-17-6-4-16(5-7-17)29-22(31)18(14-24-23(29)32)21(30)28-12-10-27(11-13-28)20-9-8-19(25-26-20)15-2-3-15/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKKSZGDHKIGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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